REACTION_CXSMILES
|
C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.CCN(CC)CC.C[Si]([O:34][C:35]1[CH:40]=[CH:39][CH:38]=[C:37](Br)[CH:36]=1)(C)C.[C:42]1([C:48]#[CH:49])[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[OH:34][C:35]1[CH:36]=[C:37]([C:49]#[C:48][C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)[CH:38]=[CH:39][CH:40]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)OC1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
3.11 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#C
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condensor
|
Type
|
TEMPERATURE
|
Details
|
The resultant yellow mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under N2
|
Type
|
CUSTOM
|
Details
|
At about 70° C.
|
Type
|
TEMPERATURE
|
Details
|
still maintained its homogeneity
|
Type
|
TEMPERATURE
|
Details
|
While the mixture was still refluxing
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture in a similar manner
|
Type
|
CUSTOM
|
Details
|
As soon as the reactants were in contact, sudden rise in temperature and concomitant precipitation of white solids
|
Type
|
CUSTOM
|
Details
|
The color of reaction mixture
|
Type
|
WAIT
|
Details
|
After about 3 hours
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
no further change in color was observed even after 17 hours at 80° C
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether (100 ml, 3×50 ml)
|
Type
|
EXTRACTION
|
Details
|
The dark ethereal extract
|
Type
|
CUSTOM
|
Details
|
was subjected to rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to afford a dark oil
|
Type
|
CUSTOM
|
Details
|
the mixture was rota-evaporated, in a 70° C-water bath for about 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
Then, 150 ml of methanol was added
|
Type
|
CUSTOM
|
Details
|
rotary evaporation
|
Type
|
CUSTOM
|
Details
|
was removed at 70° C
|
Type
|
CUSTOM
|
Details
|
The resultant dark oil was then dried in vacuo at room temperature for 24 hrs
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The crude product was used in the subsequent reaction without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |